molecular formula C32H36ClNO8 B11931905 Zuclomiphene-D4 citrate

Zuclomiphene-D4 citrate

Cat. No.: B11931905
M. Wt: 602.1 g/mol
InChI Key: PYTMYKVIJXPNBD-VPBGPPQFSA-N
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Description

Zuclomiphene-D4 citrate: is a deuterium-labeled derivative of zuclomiphene citrate. Zuclomiphene citrate is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. It is one of the two stereoisomers of clomiphene, with the other being enclomiphene. Zuclomiphene is the (Z)-stereoisomer, while enclomiphene is the (E)-stereoisomer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zuclomiphene-D4 citrate involves the deuteration of zuclomiphene citrateThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product with high deuterium incorporation and purity .

Chemical Reactions Analysis

Types of Reactions: Zuclomiphene-D4 citrate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Chemistry: Zuclomiphene-D4 citrate is used as a reference standard in analytical chemistry for the quantification of clomiphene and its metabolites in biological samples. It is also used in studies involving the metabolism and pharmacokinetics of clomiphene .

Biology: In biological research, this compound is used to study the effects of selective estrogen receptor modulators on various biological processes, including hormone regulation and reproductive health .

Medicine: this compound is used in medical research to investigate its potential therapeutic applications, particularly in the treatment of infertility and hormonal disorders. It is also used to study the effects of deuterium incorporation on drug efficacy and metabolism .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It serves as a valuable tool for understanding the pharmacokinetics and pharmacodynamics of clomiphene derivatives .

Mechanism of Action

Zuclomiphene-D4 citrate exerts its effects by binding to estrogen receptors and modulating their activity. It acts as an estrogen receptor agonist or antagonist depending on the target tissue. In the hypothalamus, it inhibits the negative feedback of estrogen on gonadotropin release, leading to increased secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This stimulates ovulation and increases the chances of pregnancy .

Comparison with Similar Compounds

    Enclomiphene: The (E)-stereoisomer of clomiphene, which acts as an antiestrogen.

    Clomiphene: A mixture of zuclomiphene and enclomiphene, used as an ovulatory stimulant.

Uniqueness: Zuclomiphene-D4 citrate is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to altered metabolic pathways and improved stability, making it a valuable tool in scientific research .

Properties

Molecular Formula

C32H36ClNO8

Molecular Weight

602.1 g/mol

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-1,1,2,2-tetradeuterio-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i19D2,20D2;

InChI Key

PYTMYKVIJXPNBD-VPBGPPQFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3)N(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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